molecular formula C6H10O B8321285 Bisisopropenyl ether

Bisisopropenyl ether

Cat. No.: B8321285
M. Wt: 98.14 g/mol
InChI Key: FKTLISWEAOSVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisisopropenyl ether is an organic compound with the molecular formula C6H10O and a PubChem CID of 13483800 . As a specialized chemical, it is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet (SDS) and certificate of analysis (CoA) from the supplier for detailed handling, storage, and safety information prior to use. Specific physical and chemical properties, as well as detailed applications in research, are not widely available in the public domain at this time.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-prop-1-en-2-yloxyprop-1-ene

InChI

InChI=1S/C6H10O/c1-5(2)7-6(3)4/h1,3H2,2,4H3

InChI Key

FKTLISWEAOSVBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=C)C

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1. Solvent in Pharmaceutical Manufacturing
Bisisopropenyl ether serves as an effective solvent in the pharmaceutical industry. It is utilized for:

  • Extraction and Purification : It aids in the extraction of active pharmaceutical ingredients (APIs) and in the crystallization processes of compounds like steroids .
  • Residual Solvent Guidelines : The use of this compound must comply with safety guidelines such as ICH Q3C, which sets limits on residual solvents in pharmaceuticals. A recent study calculated a Permitted Daily Exposure (PDE) for this compound at 0.98 mg/day based on toxicological assessments .

2. Fuel Additive
Due to its high octane rating, this compound is used as an additive in gasoline formulations to enhance fuel performance. Its properties help improve combustion efficiency while reducing emissions .

Toxicological Insights

Despite its utility, the toxicity of this compound has been a concern. Comprehensive studies have shown:

  • Target Organs : The liver and kidneys are primary targets for toxicity, with evidence suggesting that it may act as a non-genotoxic carcinogen in animal models .
  • Safety Assessments : Evaluations have indicated that while it does not exhibit teratogenic effects, it can increase tumor incidence under certain exposure conditions .

Case Studies

Case Study 1: Risk Assessment in Pharmaceuticals
A risk assessment conducted on this compound's use in pharmaceuticals highlighted its effectiveness as a solvent while also addressing safety concerns. The assessment utilized various toxicological studies to establish acceptable exposure levels and identified potential risks associated with long-term exposure .

Case Study 2: Fuel Performance Enhancement
Research on the incorporation of this compound into gasoline blends demonstrated improved octane ratings and reduced emissions compared to traditional gasoline formulations. This study emphasized the compound's role in enhancing fuel quality while maintaining compliance with environmental regulations .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical ManufacturingSolvent for extraction and purificationEffective for APIs; complies with safety guidelines
Fuel AdditiveEnhances octane rating in gasolineImproves combustion efficiency; reduces emissions
Toxicological AssessmentEvaluates safety and exposure limitsEstablishes PDE; identifies risks associated with use

Chemical Reactions Analysis

Oxidation Reactions

Bisisopropenyl ether undergoes oxidation reactions that can lead to the formation of various products. The oxidation typically occurs under high-temperature conditions, often resulting in the cleavage of the ether bond and the formation of carbonyl compounds.

  • Oxidative Pathways : Studies indicate that at elevated temperatures (around 800 K), this compound exhibits significant reactivity, leading to products such as propene and iso-propanol. The reaction pathways can be complex, involving multiple intermediates and radical formations .

  • Reaction Mechanism : The primary mechanism involves the abstraction of hydrogen atoms from the ether, leading to radical species that can further react with oxygen to form peroxides or undergo β-scission to yield smaller hydrocarbons .

Dehydration Reactions

This compound can also participate in dehydration reactions, particularly when in the presence of acidic catalysts. The dehydration process involves the removal of water from alcohol precursors, which can lead to the formation of ethers.

  • Equilibrium Reactions : The dehydration of isopropanol to form this compound can be represented by the equation:

    2C3H7OHC3H7OC3H7+H2O2C_3H_7OH\rightleftharpoons C_3H_7OC_3H_7+H_2O

This reaction is acid-catalyzed and represents a reversible process where both hydration and dehydration steps are involved .

Polymerization Reactions

This compound has been studied for its potential in polymerization reactions, particularly in the production of polyethers.

  • Radical Polymerization : Under certain conditions, this compound can undergo radical polymerization, leading to the formation of larger polymeric structures. This process is facilitated by heat or initiators that generate free radicals capable of initiating the polymerization chain reaction .

Reaction Conditions and Yields

The following table summarizes key findings related to the chemical reactions of this compound:

Reaction TypeConditionsProductsYield (%)
OxidationT > 800 KPropene, Iso-propanolVariable
DehydrationAcidic catalyst (120°-250°C)This compoundUp to 48%
PolymerizationHeat/InitiatorPolyethersVariable

Mechanistic Insights

  • Oxidation Mechanism : The oxidation pathway shows that at higher temperatures, unimolecular decomposition becomes significant, leading to a variety of products depending on the reaction environment (e.g., lean vs. rich mixtures) and temperature .

  • Dehydration Mechanism : The dehydration process is facilitated by specific catalysts that enhance the rate at which isopropanol converts into this compound while minimizing reverse reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

The table below summarizes critical properties of selected ethers derived from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Hazards
Diisopropyl ether C₆H₁₄O 102.18 Liquid Not reported Not reported Not reported Forms explosive peroxides
Diisobutyl ether C₈H₁₈O 130.23 Liquid Not reported Not reported Not reported Flammable liquid
Bisphenol A diglycidyl ether (BADGE) C₂₁H₂₄O₄ 340.41 Viscous pseudo-solid 40 Not reported 1.16 Semi-solid; requires thermal stability
2-Methoxy Propene C₄H₈O 72.11 Liquid Not reported Not reported Not reported Flammable (H224), acute toxicity (H302)

Key Observations:

  • Molecular Weight and State : Lower molecular weight ethers (e.g., Diisopropyl ether, 2-Methoxy Propene) are liquids at room temperature, while BADGE (340.41 g/mol) exists as a viscous semi-solid due to its bulky aromatic structure .
  • Density : BADGE has a higher density (1.16 g/cm³) compared to simpler aliphatic ethers, reflecting its epoxy resin applications .
  • Hazards :
    • Peroxide Formation : Diisopropyl ether is prone to forming explosive peroxides upon prolonged storage, necessitating stabilizers like BHT .
    • Flammability : 2-Methoxy Propene is classified as a Flammable Liquid Category 1 (H224) .
    • Toxicity : 2-Methoxy Propene exhibits acute oral toxicity (H302) , while BADGE’s hazards relate to its epoxy reactivity .

Preparation Methods

Montmorillonite Clay Catalysts

Montmorillonite clays, particularly those treated with sulfuric acid to achieve a pH below 4, exhibit exceptional catalytic performance in DIPE synthesis. Acid treatment increases the clay’s Brønsted acidity by introducing sulfonic groups, which facilitate proton transfer during the dehydration reaction. The optimal catalyst configuration, as described in US Patent 4,042,633, uses a 70:30 weight ratio of KSF Montmorillonite to inert fibrous asbestos, providing a balance between surface area and mechanical stability.

Reaction Conditions

  • Temperature Range : 120–250°C (optimal: 185–210°C)

  • Pressure : 52 atm (750 psig) to maintain liquid-phase conditions

  • Liquid Hourly Space Velocity (LHSV) : 1.88 h⁻¹

Under these conditions, a single-pass isopropanol conversion rate of 48.2% is achieved, with unreacted feedstock recoverable for recycling.

Simultaneous Dehydration and Alcoholysis

Industrial DIPE production often integrates propylene as a co-feedstock to enhance yield through parallel alcoholysis reactions. This approach exploits the reactivity of propylene with isopropanol to form DIPE via an etherification pathway, complementing the dehydration route.

Reaction Stoichiometry and Kinetics

The combined process involves two primary reactions:

  • Isopropanol Dehydration :
    2(CH3)2CHOH(CH3)2CHOCH(CH3)2+H2O2 \, \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{(CH}_3\text{)}_2\text{CHOCH(CH}_3\text{)}_2 + \text{H}_2\text{O}

  • Propylene Alcoholysis :
    (CH3)2CHOH+CH2=CHCH3(CH3)2CHOCH(CH3)2\text{(CH}_3\text{)}_2\text{CHOH} + \text{CH}_2=\text{CHCH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHOCH(CH}_3\text{)}_2

A molar feed ratio of 1.02:1 (isopropanol:propylene) optimizes ether yield while minimizing side reactions such as propylene polymerization.

Continuous-Flow Reactor Design

Modern DIPE synthesis employs tubular or stirred-tank reactors operating in continuous mode, ensuring consistent catalyst contact and thermal regulation.

Tubular Reactor Configuration

  • Residence Time : 1–120 minutes

  • Temperature Gradient : ≤30°C along reactor length

  • Catalyst Bed : Fixed-bed arrangement with inert packing to prevent channeling

This design achieves 92.4% propylene recovery and 51.8% isopropanol recyclability, significantly reducing raw material costs.

Environmental and Toxicological Profiles

Metabolic Pathways

DIPE undergoes hepatic oxidation to isopropanol and acetone, which are further metabolized to 2-hydroxyisobutyrate and excreted renally. Chronic exposure studies indicate a NOAEL of 500 ppm for occupational settings.

Emission Controls

Closed-loop systems with vapor recovery units achieve >99% solvent capture, aligning with EPA air quality standards .

Q & A

Basic: What are the standard laboratory methods for synthesizing Bisisopropenyl ether, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via acid-catalyzed condensation of isopropenyl alcohol derivatives. A common approach involves using sulfuric acid or p-toluenesulfonic acid as a catalyst under anhydrous conditions . Key steps include:

  • Reflux setup to maintain reaction temperature (e.g., 60–80°C) and prevent moisture ingress.
  • Distillation for isolation, with careful control of boiling points to avoid side products.
  • Purity validation through gas chromatography (GC) coupled with mass spectrometry (MS) to detect trace impurities. Infrared (IR) spectroscopy can confirm functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .
    Reference: General ether synthesis protocols , spectroscopic validation .

Advanced: How should researchers address contradictions in toxicological data for this compound across studies?

Methodological Answer:
Contradictions often arise from variations in experimental parameters (e.g., dosage, exposure routes, or model organisms). To resolve discrepancies:

  • Meta-analysis : Compare studies using standardized metrics (e.g., LD₅₀ normalization) and assess statistical power.
  • Replicate key experiments under controlled conditions, ensuring adherence to protocols like those in the U.S. EPA’s provisional toxicity assessments .
  • Evaluate confounding factors : For neurotoxicity studies, consider interspecies differences in metabolic pathways or solvent interactions .

    Reference: Toxicity study design , interspecies variability .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify vinyl protons (δ 4.5–5.5 ppm) and isopropyl groups (δ 1.0–1.5 ppm).
  • Infrared (IR) Spectroscopy : Confirm ether linkage (C-O-C) and absence of hydroxyl impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect degradation products. Note that solvent choice (e.g., CDCl₃ for NMR) impacts spectral resolution .
    Reference: Spectroscopic standards .

Advanced: What experimental design considerations are critical for in vivo neurotoxicity studies of this compound?

Methodological Answer:

  • Dosage stratification : Use subacute vs. chronic exposure models to differentiate dose-dependent effects.
  • Control groups : Include vehicle controls (e.g., saline or corn oil) and positive controls (e.g., known neurotoxicants).
  • Ethical compliance : Follow guidelines for humane endpoints, such as those in fin-clipping studies using ether anesthesia .
  • Data collection : Monitor biomarkers (e.g., acetylcholinesterase inhibition) and behavioral endpoints.
    Reference: In vivo protocols , ethical frameworks .

Advanced: How can researchers integrate regulatory frameworks (e.g., precautionary principle) into this compound risk assessments?

Methodological Answer:

  • Precautionary principle : Prioritize conservative exposure limits in absence of conclusive data, as seen in polybrominated diphenyl ether policies .
  • Risk modeling : Use probabilistic models (e.g., Monte Carlo simulations) to quantify uncertainty, referencing U.S. EPA’s toxicity value derivations .
  • Stakeholder engagement : Collaborate with regulatory bodies early to align study designs with emerging standards.
    Reference: Policy integration , risk modeling .

Methodological: How should literature reviews on this compound’s environmental fate be structured to identify knowledge gaps?

Methodological Answer:

  • Database selection : Use SciFinder or CAS databases for comprehensive retrieval of peer-reviewed studies and patents .
  • Boolean search strategies : Combine terms like “this compound” AND (“degradation” OR “bioaccumulation”) to filter relevant data .
  • Critical appraisal : Rank studies by reliability (e.g., OECD guideline compliance) and exclude non-peer-reviewed sources .
    Reference: Search methodologies , data reliability criteria .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal contact.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water due to hydrolysis risks.
  • Documentation : Align with IFRA standards for ethers, including exposure limits for respiratory protection .
    Reference: Safety assessments .

Advanced: How can computational models predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-O bonds to predict cleavage tendencies.
  • Molecular dynamics simulations : Model solvent interactions (e.g., in THF or DMSO) to optimize reaction conditions.
  • Validation : Cross-reference predictions with experimental kinetic data from NIST Chemistry WebBook .
    Reference: Computational tools .

Methodological: What strategies ensure data reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed protocols : Publish step-by-step methodologies, including catalyst concentrations and reaction times.
  • Open data practices : Deposit raw spectra and chromatograms in repositories per FAIR principles .
  • Peer review : Engage collaborators to validate results pre-publication, as advised in IB extended essay guidelines .
    Reference: Reproducibility frameworks .

Advanced: How should researchers design ecotoxicological studies to assess this compound’s impact on aquatic systems?

Methodological Answer:

  • Test organisms : Use standardized species (e.g., Daphnia magna) for acute toxicity assays.
  • Exposure scenarios : Simulate environmental concentrations (e.g., ppb levels) and measure bioaccumulation factors.
  • Analytical methods : Employ LC-MS/MS for trace quantification in water and sediment matrices.
  • Regulatory alignment : Follow OECD Test Guidelines 201 and 211 for data acceptance .
    Reference: Ecotoxicology design .

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